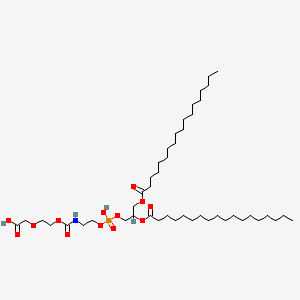
Dspe-peg-cooh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-carboxylic acid (DSPE-PEG-COOH) is a linear heterobifunctional polyethylene glycol reagent. It consists of distearoyl phosphoethanolamine (DSPE) phospholipids and carboxylic acids at both ends of the molecular chain. This compound is commonly used in the preparation of liposomes and other nanoparticles for targeted drug delivery systems due to its ability to improve drug solubility, extend circulation half-life, and reduce non-specific protein binding or cell adhesion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents such as water, methanol, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of DSPE-PEG-COOH involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process includes the purification of the final product to ensure high purity and quality. The compound is then stored under recommended conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: DSPE-PEG-COOH undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can react with primary amine groups to form stable amide bonds.
Conjugation Reactions: The compound can be conjugated with antibodies, proteins, peptides, or other substrates to the surface of liposomes and other lipid PEG nanoparticles.
Common Reagents and Conditions:
Reagents: Primary amines, antibodies, proteins, peptides.
Conditions: Organic solvents such as water, methanol, chloroform, DMF, and DMSO.
Major Products Formed: The major products formed from these reactions include PEGylated liposomes or micelles with functionalized surfaces for targeted drug delivery.
Scientific Research Applications
DSPE-PEG-COOH has a wide range of scientific research applications, including:
Chemistry: Used in the preparation of PEGylated liposomes and nanoparticles for drug delivery.
Biology: Employed in the modification of nanoparticles for improved biocompatibility and stability.
Medicine: Utilized in targeted drug delivery systems to enhance drug solubility, stability, and reduce toxicity.
Industry: Applied in the development of nanotechnology and new materials for various industrial applications.
Mechanism of Action
DSPE-PEG-COOH exerts its effects through the following mechanisms:
Drug Solubility and Stability: The PEG chain improves the solubility and stability of drugs by forming a hydrophilic shell around the drug molecules.
Targeted Delivery: The carboxylic acid group allows for the conjugation of targeting molecules, such as antibodies or peptides, enabling specific delivery to target cells or tissues.
Extended Circulation Half-Life: The PEGylation process extends the circulation half-life of the drug by reducing non-specific protein binding and cell adhesion.
Comparison with Similar Compounds
DSPE-PEG-COOH is compared with other similar compounds, such as:
DSPE-PEG-NH2: Contains an amine group instead of a carboxylic acid group, used for different conjugation reactions.
DSPE-PEG-Maleimide: Contains a maleimide group for thiol-reactive conjugation.
DSPE-PEG-Biotin: Contains a biotin group for biotin-streptavidin binding applications.
Uniqueness: this compound is unique due to its carboxylic acid group, which allows for stable amide bond formation with primary amines, making it highly suitable for targeted drug delivery applications.
Properties
CAS No. |
754180-82-0 |
|---|---|
Molecular Formula |
C46H88NO13P |
Molecular Weight |
894.2 g/mol |
IUPAC Name |
2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid |
InChI |
InChI=1S/C46H88NO13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(50)57-39-42(40-59-61(53,54)58-36-35-47-46(52)56-38-37-55-41-43(48)49)60-45(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42H,3-41H2,1-2H3,(H,47,52)(H,48,49)(H,53,54) |
InChI Key |
MKQJGDXUKIHRCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Related CAS |
754180-82-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















